Bis(2-cyanoethyl) ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-cyanoethoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H8N2O/c7-3-1-5-9-6-2-4-8/h1-2,5-6H2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGCCTGNWPKXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044154 | |
| Record name | 2,2'-Dicyanodiethyl ether | |
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Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
White turnings; [Acros Organics MSDS] | |
| Record name | Cellulose, 2-cyanoethyl ether | |
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CAS No. |
1656-48-0, 9004-41-5 | |
| Record name | Bis(2-cyanoethyl) ether | |
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| Record name | 2,2'-Dicyanodiethyl ether | |
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| Record name | Bis(2-cyanoethyl) ether | |
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| Record name | Propanenitrile, 3,3'-oxybis- | |
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| Record name | Cellulose, 2-cyanoethyl ether | |
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| Record name | 2,2'-Dicyanodiethyl ether | |
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| Record name | 3,3'-oxydipropiononitrile | |
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| Record name | Cyanoethyl Cellulose | |
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| Record name | 2,2'-DICYANODIETHYL ETHER | |
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Advanced Synthetic Methodologies and Mechanistic Investigations
Catalytic Approaches to Bis(2-cyanoethyl) Ether Synthesis
The formation of this compound is predominantly achieved via the base-catalyzed addition of a hydroxyl-containing compound to acrylonitrile (B1666552). The selection of the catalyst is a critical parameter in the synthesis.
Alkali Metal Hydroxide (B78521) Catalysis (e.g., Sodium Hydroxide, Potassium Hydroxide)
Alkali metal hydroxides are widely employed as effective and economically advantageous catalysts for the cyanoethylation reaction that produces this compound. google.comepo.org Compounds such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common choices. google.com The synthesis involves reacting an alcohol with acrylonitrile in the presence of these basic catalysts. epo.org For instance, the reaction of ethylene (B1197577) glycol with acrylonitrile catalyzed by potassium hydroxide is a known method for preparing related cyanoethyl compounds. While effective, the use of aqueous solutions of these catalysts can lead to the formation of byproducts. epo.org
| Catalyst | Reactants | Typical Conditions | Key Findings |
| Sodium Hydroxide | Alcohol Compound, Acrylonitrile | Heating at 40-50 °C | Economically advantageous and easy to synthesize. epo.org |
| Potassium Hydroxide | Ethylene Glycol, Acrylonitrile | - | Effective for cyanoethylation. google.com |
| Calcium Hydroxide | Acrylonitrile, Ethylene Cyanohydrin | Warming to 40-60 °C can accelerate the reaction. | An effective alkaline catalyst for the condensation reaction. google.com |
Quaternary Ammonium (B1175870) Compound Catalysis (e.g., Benzyl (B1604629) Trimethyl Ammonium Hydroxide)
Strongly basic non-metallic hydroxides, specifically quaternary ammonium hydroxides, serve as potent catalysts for the synthesis of this compound. google.com Benzyl trimethyl ammonium hydroxide is a preferred example from this class of catalysts. google.com These compounds function as alkaline condensing agents, facilitating the reaction between acrylonitrile and ethylene cyanohydrin. google.com The use of quaternary ammonium compounds represents an alternative to traditional alkali metal hydroxides in promoting the desired cyanoethylation. epo.org
| Catalyst | Reactants | Reaction Type | Reference |
| Benzyl Trimethyl Ammonium Hydroxide | Acrylonitrile, Ethylene Cyanohydrin | Condensation | google.com |
Glycol Ether Catalyzed Synthesis of Related Cyanoethyl Compounds
Glycol ethers have been demonstrated to be effective as both reaction media and catalysts in the synthesis of cyanoethyl compounds, such as N,N'-bis(2-cyanoethyl)-1,2-ethylenediamine. google.com This methodology can be adapted for the synthesis of this compound by substituting the amine reactant with a diol like ethylene glycol. Glycol ethers such as ethylene glycol monomethyl ether (EM) or diethylene glycol monomethyl ether (DEM) are selected for their high boiling points and miscibility with reactants. This approach simplifies the process, enhances yield, and allows for catalyst recovery and reuse, which reduces costs and environmental impact. google.com The reaction is typically carried out by adding acrylonitrile dropwise to the diol and glycol ether mixture at temperatures between 25–70°C.
| Catalyst/Solvent | Reactants | Temperature | Yield | Advantages |
| Glycol Ether | Ethylenediamine, Acrylonitrile | 20-70 °C | 98.15-98.98% | Improved yield, catalyst can be filtered and recycled. google.com |
| Ethylene Glycol Monomethyl Ether (EM) | Diol (e.g., Ethylene Glycol), Acrylonitrile | 25-70 °C | 98% | Acts as both solvent and catalyst, simplifying purification and allowing for reuse. |
Reaction Pathways and Formation Mechanisms
The synthesis of this compound proceeds through specific chemical reactions, the understanding of which is key to controlling the product outcome. The primary pathways involve either a direct condensation or the preliminary in-situ generation of a key intermediate.
Condensation of Acrylonitrile with Ethylene Cyanohydrin
A primary and direct route to obtaining this compound in high purity and good yields is the reaction of acrylonitrile with ethylene cyanohydrin. google.com This condensation reaction is facilitated by the presence of alkaline catalysts. google.com The reaction can be accelerated by warming to temperatures of approximately 40 to 60°C. google.com Following the condensation, the alkaline catalyst is typically neutralized, and the this compound product, which is water-soluble, can be isolated through solvent extraction or distillation under reduced pressure. google.com
The general chemical equation for this reaction is: NCCH₂CH₂OH + CH₂=CHCN → NCCH₂CH₂OCH₂CH₂CN
In-Situ Ethylene Cyanohydrin Formation from Acrylonitrile and Water
This compound can also be formed through a process where one of its precursors, ethylene cyanohydrin, is generated in the reaction mixture itself (in-situ). This occurs when water, used as a medium in the cyanoethylation reaction, reacts with acrylonitrile in the presence of a base catalyst. epo.org The newly formed ethylene cyanohydrin then further reacts with another molecule of acrylonitrile to yield this compound, which in this context is sometimes considered an impurity. epo.org This pathway involves the reaction of two moles of acrylonitrile with one mole of water, catalyzed by an alkaline agent. google.com The liquid-phase hydration of acrylonitrile can yield ethylene cyanohydrin and this compound as products. researchgate.net
The two-step process can be represented as:
CH₂=CHCN + H₂O → NCCH₂CH₂OH (Formation of Ethylene Cyanohydrin)
NCCH₂CH₂OH + CH₂=CHCN → NCCH₂CH₂OCH₂CH₂CN (Formation of this compound)
Optimization of Reaction Conditions for Enhanced Yield and Purity
Temperature is a critical parameter in the synthesis of this compound, directly influencing the reaction rate and the minimization of side reactions. The synthesis, which involves the reaction of acrylonitrile with ethylene cyanohydrin in the presence of an alkaline catalyst, can proceed at room temperature. google.com However, the reaction can be significantly accelerated by warming the mixture to a temperature range of approximately 40 to 60°C. google.com One specific example demonstrated heating a mixture at 45°C for six hours. google.com Another synthesis was conducted at a slightly higher temperature range of 45-55°C for the same duration. google.com
Kinetic studies show that the reactivity of the alcohol substrate plays a significant role. For instance, the cyanoethylation of primary alcohols with acrylonitrile is rapid, often reaching completion quickly. rsc.org In contrast, secondary and tertiary alcohols exhibit slower reaction rates. rsc.org The optimization of temperature is therefore a balance between achieving a practical reaction rate and preventing undesirable side reactions, such as the polymerization of acrylonitrile, which is more likely at higher temperatures. An optimization study for a similar glycidylation reaction found that a temperature of 55°C for 8 hours was optimal for achieving a high product yield of 99%. researchgate.net
The choice of solvent is a key factor in the synthesis of this compound, with options ranging from aqueous solutions to non-aqueous inert liquid media. google.com The reaction has been successfully carried out in various solvents, including dioxane, benzene, and xylene. google.com
In an aqueous system, the reaction can be performed using a 10% sodium hydroxide solution, with the mixture being heated to facilitate the reaction. google.com Dioxane has also been employed as a solvent, again with an aqueous sodium hydroxide solution as the catalyst. google.com Benzene is another effective solvent, where a phase-transfer catalyst like trimethyl benzyl ammonium hydroxide can be used. google.com The use of different solvents necessitates distinct work-up procedures to isolate the final product. google.com
| Solvent System | Catalyst Example | Example Reaction Conditions |
| Aqueous | 10% Sodium Hydroxide | Heated at 45°C for 6 hours. google.com |
| Dioxane | 10% Sodium Hydroxide | Stirred and heated at 45°C for 6 hours. google.com |
| Benzene | Trimethyl benzyl ammonium hydroxide (40% aqueous solution) | Stirred at 45-55°C for six hours. google.com |
Isolation and Purification Techniques for Research-Grade Material
Obtaining research-grade this compound requires effective isolation and purification techniques to remove unreacted starting materials, catalysts, and by-products. A common initial step following the reaction is the neutralization of the alkaline catalyst, often accomplished with an acid like dilute hydrochloric acid. google.com
Given that this compound is a water-soluble compound, its separation from aqueous reaction mixtures presents a challenge. google.com One effective method is solvent extraction using a water-immiscible solvent. google.com Ethylene dichloride has been successfully used for this purpose; after extraction, the organic layer is separated and the product is isolated by distillation. google.com
For reactions conducted in non-aqueous solvents like benzene, the solvent is typically removed first by distillation at atmospheric pressure. google.com Subsequently, the this compound is purified by distillation under reduced pressure. google.com For example, the product has been distilled at temperatures between 160 and 185°C at a pressure of 5-6 mm Hg. google.com A more precise boiling point was recorded at 161-163°C at 5.5 mm Hg after redistillation through an 8-inch column, yielding a product with 83% of the theoretical yield. google.com Fractional distillation under reduced pressure is a crucial technique for achieving high purity.
Chemical Reactivity, Transformation, and Derivatization
Hydrolytic Stability and Degradation Pathways
While stable under neutral conditions, the ether and nitrile groups of Bis(2-cyanoethyl) ether are susceptible to cleavage and transformation under strong acidic or basic environments.
This compound undergoes hydrolysis in the presence of strong acids, such as aqueous sulfuric acid. google.com This reaction can be controlled to yield either the corresponding dicarboxylic acid amide, 4,4'-oxybis(butanamide), or the free dicarboxylic acid, 4,4'-oxydibutanoic acid. google.com The process involves the hydration of the nitrile groups to amide groups, which can then be further hydrolyzed to carboxylic acids under more stringent conditions.
Similarly, the compound is reactive towards strong bases. Alkaline catalysts, including sodium hydroxide (B78521) and potassium hydroxide, are used in its synthesis from acrylonitrile (B1666552), indicating that the reaction conditions must be carefully controlled to prevent unwanted hydrolysis or side reactions. google.com
Reductive Transformations to Diamine Derivatives
The nitrile groups of this compound can be readily reduced to primary amine functions through hydrogenation. google.com This transformation yields the corresponding diamine, bis(3-aminopropyl) ether. google.com This reduction is a key step in synthesizing more complex molecules that are valuable in the production of synthetic resins and plasticizers. google.com
Table 1: Reductive Transformation of this compound
| Reactant | Reaction | Product | Significance |
|---|
Derivatization to Carboxylic Acid Amides and Free Dicarboxylic Acids
As an intermediate, this compound is particularly useful for the synthesis of dicarboxylic acid amides and their corresponding free dicarboxylic acids. google.com The hydrolysis of the nitrile groups with aqueous sulfuric acid provides a direct pathway to these derivatives. google.com The initial product of this hydrolysis is the dicarboxylic acid amide, which upon further acid-catalyzed hydrolysis yields the free dicarboxylic acid. google.com
Table 2: Hydrolytic Derivatization of this compound
| Reactant | Reagent | Product(s) |
|---|
Role in Cyanoethylation Reactions for Novel Compound Synthesis
Cyanoethylation is a significant reaction for introducing a cyanoethyl group into a molecule, often utilizing acrylonitrile in the presence of a catalyst. The synthesis of complex molecules bearing the bis(2-cyanoethyl) moiety is a key area of research, producing compounds with applications in medicinal chemistry and materials science.
The reaction of 3-oxotriterpenoids and steroids with acrylonitrile, in the presence of a base like potassium hydroxide and a phase-transfer catalyst, leads to the formation of 2,2-bis(cyanoethyl) derivatives. researchgate.net This cyanoethylation occurs at the α-position relative to the 3-oxo group. researchgate.net For example, the cyanoethylation of methyl betulonate has been described to form the corresponding 2,2-bis(2-cyanoethyl) derivative. researchgate.net These reactions provide a practical method for introducing nitrile groups into complex natural product scaffolds, which can then be further transformed. researchgate.net
The synthesis of N,N-bis-(2-cyanoethyl) derivatives of aromatic primary amines is a well-established process. lookchem.comrsc.org For instance, N,N-bis-(2-cyanoethyl)-4-methoxybenzylamine is prepared by reacting 4-methoxybenzylamine (B45378) with an excess of acrylonitrile. mdpi.com The reaction can proceed in a stepwise manner, first forming the monocyanoethyl derivative, followed by the addition of a second cyanoethyl group upon further heating. mdpi.com These dinitrile compounds are valuable precursors for other molecules; for example, they can be reduced using reagents like lithium aluminum hydride to yield the corresponding diamines, such as N,N-bis-(3-aminopropyl)-4-methoxybenzylamine. mdpi.com
Table 3: Synthesis of N,N-bis-(2-cyanoethyl)-4-methoxybenzylamine
| Method | Reactants | Conditions | Product |
|---|---|---|---|
| Method 1 | 4-methoxybenzylamine, excess acrylonitrile, hydroquinone | Sealed tube, 45°C for 8 hours, then 130°C for 140 hours | N,N-bis-(2-cyanoethyl)-4-methoxybenzylamine mdpi.com |
Application as a Protecting Group in Organic Synthesis
The 2-cyanoethyl moiety is a versatile and widely employed protecting group in organic synthesis, valued for its stability under certain conditions and its facile removal under others. Its application extends to the protection of various functional groups, including nitrogen, sulfur, and hydroxyl groups, proving indispensable in complex multi-step syntheses.
2-Cyanoethyl Moiety as a Nitrogen Protecting Group
The 2-cyanoethyl group serves as an effective protecting group for nitrogen atoms in various organic molecules. orgsyn.org This protection strategy is particularly useful in syntheses where the nitrogen's basicity or nucleophilicity needs to be temporarily masked to prevent unwanted side reactions. The group is typically introduced via cyanoethylation of a primary or secondary amine. Its removal is generally achieved under basic conditions, which trigger a β-elimination reaction.
2-Cyanoethyl Moiety as a Sulfur Protecting Group (e.g., in 1,2-Dithiin (B8634647) Synthesis)
The 2-cyanoethyl group is also utilized to protect sulfur atoms, particularly in the form of 2-cyanoethanethiol. orgsyn.orgorgsyn.org This reagent has been instrumental as a protected thiophile for synthesizing 1,2-dithiins, a class of heterocyclic compounds with notable biological activity. orgsyn.orgorgsyn.org
In a key synthetic strategy, 2-cyanoethanethiol is used to introduce sulfur into a molecule in a protected form. The synthesis of 1,2-dithiins often involves the removal of the 2-cyanoethyl group via β-elimination to generate an intermediate dithioenolate, which is then oxidized to form the desired dithiin ring system. orgsyn.org This method has been successfully applied to create various 1,2-dithiin analogues. orgsyn.org The use of a cyanoethyl group to protect the sulfur atoms of a dithiolene has also been noted in the synthesis of hybrid tetrathiafulvalene (B1198394) (TTF)–dithiolene molecules. psu.edu
Table 1: Key Steps in 1,2-Dithiin Synthesis Using a 2-Cyanoethyl Protecting Group
| Step | Description |
| Adduct Formation | A bisthiohexadiene adduct is formed. orgsyn.org |
| Deprotection | The 2-cyanoethyl moiety is removed via β-elimination, often using a base. orgsyn.org |
| Oxidation | The resulting intermediate dithioenolate is oxidized to form the stable 1,2-dithiin ring. orgsyn.org |
Utilization in Oligonucleotide Synthesis for Hydroxy Protection
One of the most significant applications of the 2-cyanoethyl group is in the solid-phase synthesis of oligonucleotides. fiveable.me In the now-standard phosphoramidite (B1245037) method, this group is used to protect the internucleosidic phosphate (B84403) or phosphorothioate (B77711) moieties. wikipedia.orgbiosearchtech.com
During the synthesis cycle, after a phosphoramidite building block is coupled to the growing oligonucleotide chain, the resulting phosphite-triester is unstable to the acidic conditions required for the subsequent cycle. atdbio.combiotage.com Therefore, it is oxidized to a more stable P(V) phosphotriester. This phosphotriester is protected by a 2-cyanoethyl group, which prevents undesirable side reactions at the phosphorus center during the remainder of the synthesis. atdbio.com The 2-cyanoethyl group's stability to the standard conditions of the synthesis cycle, combined with its ease of removal post-synthesis, makes it highly effective for this purpose. fiveable.me
Deprotection Mechanisms and Conditions (e.g., Mild Base)
A key advantage of the 2-cyanoethyl protecting group is its clean and efficient removal under mild basic conditions. libretexts.orgwikipedia.org The deprotection occurs via a β-elimination reaction, favored by the presence of the electron-withdrawing cyano group, which increases the acidity of the adjacent protons. biotage.com
The process is typically carried out after the oligonucleotide chain has been fully assembled. Treatment with a base removes the cyanoethyl groups from the phosphate backbone. biosearchtech.com
Common Deprotection Reagents and Conditions:
| Reagent | Conditions | Notes |
| Aqueous Ammonia | Concentrated solution, often at room temperature or elevated temperatures (e.g., 55 °C). biosearchtech.comnih.gov | A standard and widely used method that simultaneously cleaves the oligonucleotide from the solid support and removes base-labile protecting groups. biosearchtech.com |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | In an organic solvent like acetonitrile (B52724) (e.g., 10% DBU in CH₃CN). nih.govnih.gov | A non-nucleophilic base used for rapid removal of the 2-cyanoethyl group, particularly when other parts of the molecule are sensitive to nucleophiles. nih.gov |
| Triethylamine/Acetonitrile | 1:1 mixture. | A weaker base used for selective removal of the cyanoethyl groups while the oligonucleotide remains attached to the solid support. atdbio.com |
| Potassium Carbonate | In methanol (B129727) or aqueous solution. atdbio.comnih.gov | Used for "ultramild" deprotection protocols, suitable for sensitive or modified oligonucleotides. atdbio.com |
A potential side reaction during deprotection is the Michael addition of the byproduct, acrylonitrile, to the nucleobases (particularly thymine), forming N³-cyanoethyl adducts. atdbio.comnih.gov This can be mitigated by using scavengers like aniline (B41778) or by reversing the order of deprotection steps. atdbio.comnih.gov
Involvement in Phosphate Ester Synthesis
Beyond its role in oligonucleotide synthesis, derivatives of this compound are crucial reagents for the synthesis of other complex phosphate esters.
Bis(2-cyanoethyl) N,N-diethylphosphoramidite in Myo-inositol Phosphate Synthesis
The reagent bis(2-cyanoethyl) N,N-diethylphosphoramidite is a valuable phosphitylating agent used in the synthesis of myo-inositol phosphates, which are important signaling molecules. psu.edu This phosphoramidite allows for the efficient phosphorylation of hydroxyl groups on the myo-inositol ring. psu.edu
In a typical procedure, the phosphoramidite reacts with an alcohol (a hydroxyl group on a protected myo-inositol derivative) in the presence of a weak acid catalyst like 1H-tetrazole. This forms a phosphite (B83602) triester, which is then oxidized to the corresponding stable phosphate triester. The 2-cyanoethyl protecting groups are subsequently removed by base-catalyzed β-elimination to yield the final myo-inositol phosphate product. psu.edu This method was notably used by Reese and Ward in their synthesis of myo-inositol phosphates. psu.edu
Bis(2-cyanoethyl) N,N-diisopropylphosphoramidites in Nucleotide Synthesis
Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite is a critical reagent in the field of synthetic nucleic acid chemistry, primarily serving as a phosphitylating agent for the synthesis of oligonucleotides. cymitquimica.comscientificlabs.co.uk Oligonucleotides, which are short DNA or RNA molecules, have widespread applications in genetic research, diagnostics, and therapeutic development. smolecule.com The functionality of this phosphoramidite reagent is central to the stepwise construction of the phosphate backbone of these synthetic nucleic acids.
The compound's primary role is to introduce a phosphate group, the fundamental building block of the phosphodiester linkage in nucleic acids, onto a growing oligonucleotide chain. smolecule.com This process is most commonly carried out using solid-phase synthesis, where the oligonucleotide is assembled sequentially while attached to a solid support. smolecule.com The bis(2-cyanoethyl) N,N-diisopropylphosphoramidite reagent facilitates the formation of a phosphite triester intermediate between a nucleoside and the growing chain. This intermediate is subsequently oxidized to the more stable phosphate triester. smolecule.com
The widespread use of bis(2-cyanoethyl) N,N-diisopropylphosphoramidite in automated oligonucleotide synthesis is due to several key advantages. smolecule.com It exhibits high coupling efficiency, which minimizes the formation of unwanted side products and ensures a high yield of the desired full-length oligonucleotide. smolecule.com The reagent is also relatively stable under the anhydrous conditions required for the coupling step of solid-phase synthesis. cymitquimica.comsmolecule.com The 2-cyanoethyl groups serve as protecting groups for the phosphate oxygen, which can be readily removed under mild basic conditions at the end of the synthesis, a crucial feature for the integrity of the final oligonucleotide product.
The synthesis of the phosphoramidite reagent itself typically involves the reaction of phosphorus trichloride (B1173362) with diisopropylamine, followed by reaction with 3-hydroxypropionitrile (B137533) (ethylene cyanohydrin). rsc.orgchemicalbook.com An alternative method involves reacting 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite with protected nucleosides. chemicalbook.com
Table 1: Properties of Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite
| Property | Value |
|---|---|
| Molecular Formula | C12H22N3O2P |
| Molecular Weight | 271.30 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Primary Application | Phosphitylating agent in oligonucleotide synthesis |
This table summarizes key properties of the phosphoramidite reagent. Data sourced from multiple chemical suppliers and databases. cymitquimica.commedchemexpress.com
Reactions in Supramolecular Chemistry and Macrocycle Formation
The cyanoethyl group, a key feature of this compound and its derivatives, plays a significant role in supramolecular chemistry, particularly in the construction of complex macrocyclic architectures. Its utility as a protecting group for thiol functionalities is instrumental in the synthesis of novel host-guest systems and electroactive materials. academie-sciences.frbeilstein-journals.org
Tetrathiafulvalene (TTF) and its derivatives are prominent π-electron donors used in the development of molecular conductors and switches. beilstein-journals.orgdur.ac.uk The synthesis of complex, multi-TTF systems, such as bridged and dimeric structures, often relies on the strategic use of protecting groups. The cyanoethyl group has proven to be highly effective for the temporary protection of thiol groups on the TTF scaffold. academie-sciences.frpsu.edu
Researchers have synthesized various derivatives of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene, an extended TTF (ex-TTF), bearing one, two, or four cyanoethyl-protected thiol groups. researchgate.net These precursors are key for building larger, bridged structures. For instance, the deprotection of these cyanoethyl groups yields transient thiolates that can then be reacted with appropriate electrophiles to form dimeric cyclophanes and other macrocycles. researchgate.net This strategy allows for the creation of molecules with specific cavities and conformations, which is essential for host-guest chemistry and the study of intramolecular interactions. dur.ac.uk
The synthesis of nanoscale crown ether annulated tetrathiafulvalene (TTF) tetramers has been achieved using 2,3-bis(cyanoethylthio) TTF derivatives as starting materials. elsevierpure.com The electrochemical properties of these complex macrocycles, studied via cyclic voltammetry, demonstrate the influence of the macrocyclic structure on the redox behavior of the individual TTF units. elsevierpure.com
Table 2: Examples of Cyanoethyl-Protected TTF Derivatives in Synthesis
| Precursor Compound | Resulting Structure Type | Reference |
|---|---|---|
| 2,3,6,7-tetrakis(2-cyanoethylthio)tetrathiafulvalene (TCE-TTF) | Radical Cation Salts, Precursor for extended molecules | academie-sciences.fr |
| ex-TTFs with cyanoethyl-protected thiol groups | Dimeric cyclophanes, ex-TTF trimers | researchgate.net |
This table highlights the use of cyanoethyl-protected TTF precursors in the synthesis of complex supramolecular structures.
The cyanoethyl group is a well-established protecting group for thiols in organic synthesis, a strategy frequently exploited in the creation of sulfur-rich macrocycles. psu.edunih.gov The protection-deprotection sequence is a cornerstone of the selective synthesis of non-symmetrical and complex TTF-based architectures. beilstein-journals.org The stability of the cyanoethyl ether linkage under many reaction conditions, coupled with its clean removal, makes it particularly valuable. psu.edu
The general method involves the synthesis of a TTF core functionalized with one or more cyanoethylthio- groups (-S-CH2CH2CN). academie-sciences.frresearchgate.net These protected precursors can undergo various chemical transformations without affecting the sulfur functionality. The critical step is the deprotection, typically achieved with a base like sodium methoxide, which removes the cyanoethyl group via a β-elimination reaction to generate a transient, highly reactive thiolate anion. researchgate.net
This in-situ generation of thiolates is then used in subsequent macrocyclization reactions. By reacting the thiolate with dihaloalkanes or other linking electrophiles, chemists can construct large rings and cages. researchgate.net This method has been successfully applied to the synthesis of dimeric TTF cyclophanes and other macrocycles incorporating TTF units. dur.ac.ukresearchgate.net The ability to sequentially deprotect different thiol groups allows for the stepwise construction of highly elaborate, non-symmetrical supramolecular systems. beilstein-journals.org
Advanced Applications in Materials Science and Polymer Chemistry
Precursor in Synthetic Resins and Plasticizers Production
Bis(2-cyanoethyl) ether serves as a crucial intermediate in the manufacturing of synthetic resins and plasticizers. google.com The reactivity of its cyano groups allows for various chemical transformations, such as hydrolysis to form dicarboxylic acids or amides, and hydrogenation to produce the corresponding diamine, H₂NCH₂CH₂CH₂OCH₂CH₂CH₂NH₂. google.com These resulting products are instrumental in the synthesis of various polymers, including polyesters and polyamides, where they are incorporated to impart specific properties to the final resin.
The derivatives of this compound are particularly useful in the formulation of plasticizers. google.com Plasticizers are additives that increase the flexibility, extensibility, and processability of polymeric materials. specialchem.com The incorporation of ether and nitrile functionalities can influence the polarity and compatibility of the plasticizer with the host polymer, making this compound a valuable starting material for creating tailored plasticizing agents.
Building Block for Complex Molecules and Polymers
The chemical reactivity of this compound, attributed to its cyano groups and ether linkage, establishes it as a fundamental building block for more intricate molecular architectures and polymers. cymitquimica.compageplace.de The presence of the cyano groups provides a site for various chemical reactions, including reduction to amines and nucleophilic substitution, enabling the synthesis of a diverse range of derivatives. This reactivity makes it a useful intermediate in organic synthesis, extending its applications into materials science where it serves as a foundational component for various chemical transformations. cymitquimica.com
For instance, this compound can be used in the synthesis of specialized monomers that are subsequently polymerized to create functional polymers with tailored properties. Its structure facilitates the formation of complex organic molecules through reactions such as oxidation and substitution. This versatility allows for the design and synthesis of polymers with specific characteristics required for advanced applications.
Functionalization of Polymers for Specific Material Properties
The introduction of cyanoethyl ether groups into polymer structures is a key strategy for modifying material properties to suit specific applications. This functionalization can significantly enhance characteristics such as ionic conductivity, which is particularly important in the development of advanced energy storage devices.
A notable application of this compound is in the creation of polymers with β-cyanoethyl ether side chains. acs.org One prominent example involves the modification of polyvinyl alcohol (PVA), where the hydroxyl (-OH) groups of PVA are partially replaced with β-cyanoethyl ether [−O–(CH₂)₂–CN] groups. acs.org This chemical modification is achieved through a Michael addition reaction between the hydroxyl groups of PVA and the carbon-carbon double bond of acrylonitrile (B1666552), a precursor to the cyanoethyl group. acs.org The resulting graft-polymers exhibit altered physical and chemical properties, making them suitable for specialized applications.
Polymers functionalized with cyanoethyl ether side chains have emerged as promising candidates for solid-state polymer electrolytes (SPEs) in lithium-ion batteries. acs.org SPEs are a critical component in the development of safer and more efficient all-solid-state lithium batteries. The cyanoethyl groups, with their high polarity, can effectively solvate lithium ions, while the flexible ether linkages facilitate ion transport within the polymer matrix.
Researchers have successfully prepared SPEs by blending these modified polymers with lithium salts, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). acs.org These SPEs can be fabricated into self-standing films, which act as both the electrolyte and the separator in a battery cell.
Extensive research has been conducted to evaluate the electrochemical performance of SPEs based on polymers with cyanoethyl ether side chains. These studies have demonstrated significant improvements in ionic conductivity, a key parameter for battery performance.
For example, an SPE composed of a modified polyvinyl alcohol with β-cyanoethyl ether and propanesulfonate ether side chains, mixed with 50 wt% LiTFSI, exhibited a maximum ionic conductivity of 5.4 × 10⁻⁴ S cm⁻¹ at room temperature (approximately 25 °C). acs.org This is a substantial value for a solid-state electrolyte. The same study reported an activation energy of 31.6 kJ mol⁻¹, an electrochemical stability window of 5.3 V (vs Li/Li⁺), and a lithium-ion transference number of 0.48. acs.org
A solid-state lithium-ion battery assembled with this SPE demonstrated excellent cycling stability at room temperature. It achieved a discharge capacity of 159.1 mAh g⁻¹ at a 0.1 C-rate. acs.org Furthermore, at a 0.5 C-rate, the discharge capacity was 138.0 mAh g⁻¹, with a capacity retention of 70% after 576 cycles. acs.org
Table 1: Electrochemical Properties of a Solid Polymer Electrolyte Based on a Modified Polyvinyl Alcohol with Cyanoethyl Ether Side Chains
| Property | Value |
| Maximum Ionic Conductivity | 5.4 × 10⁻⁴ S cm⁻¹ |
| Activation Energy | 31.6 kJ mol⁻¹ |
| Electrochemical Stability Window | 5.3 V (vs Li/Li⁺) |
| Lithium-Ion Transference Number | 0.48 |
| Discharge Capacity (0.1 C-rate) | 159.1 mAh g⁻¹ |
| Discharge Capacity (0.5 C-rate) | 138.0 mAh g⁻¹ |
| Capacity Retention (0.5 C-rate, 576 cycles) | 70% |
Data sourced from a study on a solid polymer electrolyte with an optimal concentration of 50 wt% LiTFSI at room temperature (~25 °C). acs.org
Spectroscopic Characterization and Computational Chemistry Studies
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are fundamental in confirming the identity and elucidating the structural details of Bis(2-cyanoethyl) ether.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for mapping the chemical environment of the protons and carbons within the molecule. In ¹H NMR, the protons adjacent to the ether oxygen typically appear in the chemical shift range of 3.5–4.5 ppm. For ¹³C NMR, the carbons of the cyano groups (C≡N) are characteristically found at approximately 115–120 ppm, while the carbons in the ethyl chains are also distinguishable.
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in this compound. A prominent absorption band is observed around 2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. Another key feature is the asymmetric stretching of the C-O-C ether linkage, which appears at about 1120 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI-MS), the molecule can fragment at the ether linkage. The mass spectrum of this compound shows characteristic peaks, with a notable peak at an m/z ratio of 54. nih.gov
A summary of the key spectroscopic data for this compound is presented in the table below.
| Spectroscopic Technique | Feature | Typical Value/Observation |
| ¹H NMR | Protons near ether O | δ 3.5–4.5 ppm |
| ¹³C NMR | Cyano carbons (C≡N) | ~115–120 ppm |
| IR Spectroscopy | C≡N stretch | ~2240 cm⁻¹ |
| C-O-C stretch | ~1120 cm⁻¹ | |
| Mass Spectrometry | Key fragment (m/z) | 54 nih.gov |
Computational Modeling and Theoretical Investigations
Computational chemistry offers valuable insights into the electronic structure, conformation, and reactivity of this compound, complementing experimental findings.
Theoretical studies, often employing Density Functional Theory (DFT), have been used to investigate the electronic properties of molecules containing cyanoethyl groups. researchgate.net Such calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding chemical reactivity. For instance, studies on related crown ethers with cyanoethyl groups have calculated these orbital energies to predict their chemical behavior. acs.org Similar computational approaches can be applied to this compound to understand its electronic characteristics.
The flexibility of the ether linkage and the ethyl chains in this compound allows for the existence of various conformers. Theoretical conformational analysis, using methods like molecular mechanics and DFT, can be employed to determine the relative stabilities of different isomers (e.g., syn, anti, gauche). acs.org For example, a study on a cyanoethyl-substituted dibenzo-16-crown-5 ether identified three stable conformational isomers using both X-ray crystallography and computational methods. acs.org This highlights the importance of considering different spatial arrangements when studying the properties and reactivity of flexible molecules like this compound. The presence of the cyanoethyl groups can influence the conformational preferences of the molecule. researchgate.net
Computational models can predict the reactivity of this compound in various chemical reactions. Quantum mechanics calculations can be used to determine bond dissociation energies, which helps in predicting thermal degradation pathways. The presence of the electrophilic cyano groups and the nucleophilic ether oxygen are key factors in its reactivity. Computational studies can model how this compound interacts with other molecules, such as its role in forming stable complexes with metal ions, which can facilitate catalytic processes.
This compound is related to functional polysiloxanes that incorporate cyanoethyl groups. Computational studies on these polymers investigate their properties and decomposition. acs.org The incorporation of polar cyanoethyl side groups significantly increases the intermolecular forces within the polymers, leading to unique properties. researchgate.net Research on the thermal stability of polysiloxanes with cyanoethyl groups (PDMS-CN) has been conducted using techniques like thermogravimetric analysis (TGA), which can be complemented by computational models to understand the decomposition mechanisms at a molecular level. researchgate.netresearchgate.net These studies are important for designing materials with desired thermal and mechanical properties. researchgate.net
Toxicological Research and Environmental Fate from an Academic Perspective
Acute and Chronic Toxicity Research (e.g., Oral, Dermal, Inhalation)
Bis(2-cyanoethyl) ether is classified as a hazardous chemical, with acute toxicity noted across oral, dermal, and inhalation routes of exposure. While comprehensive chronic toxicity studies are not widely available in the public literature, acute exposure data indicates the potential for significant health effects. The compound is categorized as a Category 4 toxicant for acute oral, dermal, and inhalation toxicity.
Upon ingestion, it may lead to gastrointestinal irritation, accompanied by symptoms such as nausea, vomiting, and diarrhea chemicalbook.com. Dermal contact is known to cause skin irritation chemicalbook.com. Inhalation of vapors or aerosols is also a significant route of exposure, causing irritation to the respiratory tract chemicalbook.com. The toxic effects of the compound can be delayed, meaning symptoms may not appear immediately following exposure chemicalbook.com.
| Exposure Route | Observed Acute Effects | Reference |
|---|---|---|
| Oral | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. | chemicalbook.com |
| Dermal | Causes skin irritation. | chemicalbook.com |
| Inhalation | Causes respiratory tract irritation; can produce delayed pulmonary edema. | chemicalbook.com |
Research into the specific target organ toxicity (STOT) of this compound following a single exposure has identified the respiratory system as a primary target schc.orgthecompliancecenter.com. Inhalation exposure can lead to respiratory tract irritation chemicalbook.com. A significant concern is the potential for delayed-onset pulmonary edema, a condition where fluid accumulates in the lungs, which can occur after an initial exposure chemicalbook.com.
While specific studies on this compound are limited, research on the structurally similar compound, Bis(2-chloroethyl) ether (BCEE), provides further insight into potential target organs. In animal studies, inhalation of BCEE has been shown to cause not only irritation but also lung congestion, edema, and hemorrhage at higher concentrations cdc.govnih.gov. These findings suggest that the respiratory tract is a sensitive target for this class of chemicals cdc.govnih.gov.
This compound is recognized as an irritant to the skin, eyes, and respiratory system chemicalbook.com. Direct contact with the eyes causes irritation and may lead to chemical conjunctivitis chemicalbook.com. Similarly, skin contact results in local irritation chemicalbook.com. Inhalation exposure leads to irritation of the nasal passages and the broader respiratory tract chemicalbook.com.
The precise biochemical mechanisms underlying these irritant effects are not extensively detailed in available literature. However, the effects are consistent with chemical-induced damage to epithelial tissues. For the analogous compound Bis(2-chloroethyl) ether, human volunteers exposed to concentrations between 550 to 1000 ppm experienced extreme irritation of the eyes and nasal passages canada.ca. Animal studies with BCEE confirmed these findings, with nasal irritation being the most sensitive effect observed in guinea pigs, and higher concentrations leading to significant pulmonary lesions cdc.govnih.gov.
Environmental Degradation and Persistence Studies
The environmental fate of a chemical describes its transport and transformation in various environmental compartments cdc.govladwp.com. Key factors include its degradation, persistence, and mobility, which are influenced by properties like water solubility and soil adsorption cdc.govladwp.com.
Specific studies detailing the biodegradation of this compound in aqueous environments are limited. However, research on analogous compounds provides insight into its potential environmental persistence. For the related compound Bis(2-chloroethyl) ether (BCEE), studies have shown that biodegradation is a likely and important fate process in water nih.gov. In one study, BCEE was completely biodegraded within seven days in an aqueous medium that was inoculated with sewage sludge canada.ca. More recent research has demonstrated the anaerobic biodegradation of BCEE in groundwater, suggesting a nucleophilic, SN2-type dechlorination as the transformation mechanism nih.govdaneshyari.com. Bacterial strains, such as Xanthobacter sp., have been identified that can degrade BCEE nih.gov. Given the structural similarities, it is plausible that this compound may also be susceptible to microbial degradation, although specific pathways and rates would require experimental verification.
The mobility of this compound in the environment is largely governed by its physical and chemical properties, such as its high water solubility and low tendency to adsorb to soil organic carbon ladwp.com. This compound is described as being "very soluble" in water chemicalbook.com. This high solubility suggests a high potential for mobility within aqueous systems, including migration with groundwater ladwp.com.
For the analogue Bis(2-chloroethyl) ether (BCEE), which is also highly soluble in water, a low soil organic carbon-water (B12546825) partition coefficient (Koc) is reported canada.canih.gov. This indicates that BCEE is not expected to adsorb strongly to soil or sediment and is therefore considered to be mobile in these media canada.canih.gov. One study reported a soil retardation factor of less than 1.5 for BCEE in sandy soil with low organic content, confirming its high mobility nih.gov. Due to these characteristics, there is a potential for the compound to leach through soil and reach groundwater canada.ca.
| Parameter | Value/Description for this compound | Inference | Reference |
|---|---|---|---|
| Water Solubility | Very soluble | High potential for mobility in aqueous environments. | chemicalbook.com |
| Partition Coefficient (Log P) | -0.79 | Indicates hydrophilicity and low potential for bioaccumulation in fatty tissues. | chemicalbook.com |
| Soil Adsorption (Analogue Data) | BCEE has a low Koc and is mobile in soil. | Suggests a potential for groundwater contamination due to low soil retardation. | canada.canih.gov |
Decomposition Products under Thermal Stress
When subjected to thermal stress, such as in a fire, this compound decomposes to generate irritating and highly toxic gases chemicalbook.com. The combustion process leads to the formation of several hazardous substances. The primary decomposition products include oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2) chemicalbook.com. In addition to these specific compounds, the thermal decomposition also produces other irritating and toxic fumes and gases, including nitrogen gas chemicalbook.com. The presence of cyano (-CN) groups in the molecule's structure contributes to the formation of nitrogen-containing toxic gases upon heating .
| Decomposition Product | Chemical Formula | Reference |
|---|---|---|
| Nitrogen Oxides | NOx | chemicalbook.com |
| Carbon Monoxide | CO | chemicalbook.com |
| Carbon Dioxide | CO2 | chemicalbook.com |
| Nitrogen | N2 | chemicalbook.com |
| Irritating and Toxic Fumes/Gases | Not specified | chemicalbook.com |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Improved Sustainability
The traditional synthesis of Bis(2-cyanoethyl) ether often involves precursors like bis(2-chloroethyl) ether and alkali metal cyanides, which raise environmental and safety concerns. Future research is increasingly focused on developing greener, more sustainable synthetic methodologies. This involves exploring alternative feedstocks and catalysts that minimize hazardous waste and improve energy efficiency.
Key areas for future investigation include:
Catalyst Development: Research into novel catalysts, potentially derived from abundant, bio-sourced materials, could offer pathways that avoid harsh reagents and reaction conditions. mdpi.comresearchgate.net The goal is to design catalysts that are highly selective, recyclable, and operate under mild conditions, aligning with the principles of green chemistry. researchgate.net
Atom Economy: Future synthetic routes will likely prioritize atom economy, ensuring that a maximum number of atoms from the reactants are incorporated into the final product. This could involve exploring direct cyanoethylation reactions using catalysts that facilitate the addition of acrylonitrile (B1666552) to ethylene (B1197577) glycol, thereby reducing the formation of inorganic salt byproducts.
Alternative Solvents: A shift away from volatile organic solvents towards greener alternatives like water, supercritical fluids, or ionic liquids is a critical direction. Research will aim to identify solvent systems that are effective for the synthesis while being environmentally benign and easily recyclable.
Exploration of New Derivatization Pathways for Advanced Functional Materials
This compound serves as a valuable building block due to the reactivity of its cyano groups. cymitquimica.com These groups can undergo various transformations, including reduction, hydrolysis, and cycloaddition, opening avenues for a wide array of derivatives. Future research will focus on harnessing this reactivity to create novel monomers and functional materials.
Promising derivatization pathways include:
Reduction to Amines: The reduction of the nitrile groups to primary amines yields bis(3-aminopropyl) ether. This diamine is a crucial monomer for the synthesis of high-performance polyamides and polyimides. Future work could explore more efficient and selective reduction catalysts to produce high-purity diamines for advanced polymer applications.
Hydrolysis to Carboxylic Acids: Hydrolysis of the nitrile groups leads to the formation of a dicarboxylic acid, which can be used as a monomer for polyesters and polyamides. Research into controlled, partial hydrolysis could also yield amide-acid functionalities, creating polymers with unique properties.
Cyclization Reactions: The nitrile groups can participate in cyclization reactions to form heterocyclic compounds, such as triazines. These derivatives have potential applications in the development of thermally stable polymers and functional organic materials.
Tailoring Material Properties through Controlled Polymerization and Co-polymerization
The incorporation of this compound into polymer structures is a key area for creating materials with tailored properties, particularly for electronics. Its copolymers are noted for their high dielectric constant. Future research will leverage advanced polymerization techniques to achieve precise control over polymer architecture and, consequently, material properties.
Key research directions include:
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be employed. cmu.edusigmaaldrich.commdpi.com These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers and star polymers. sigmaaldrich.com This level of control is essential for fine-tuning properties for specific applications.
Copolymerization with Functional Monomers: By copolymerizing monomers derived from this compound with a diverse range of other functional monomers, a wide spectrum of material properties can be achieved. mdpi.comdoi.org For example, copolymerization can be used to adjust the dielectric constant, thermal stability, mechanical strength, and solubility of the resulting materials. mdpi.comnih.gov
Cross-linking and Network Formation: The nitrile groups or their derivatives can be used as sites for cross-linking, leading to the formation of robust polymer networks. Research into controlled cross-linking reactions will enable the development of materials with enhanced thermal and mechanical stability for applications in coatings, adhesives, and composites.
| Comonomer Type | Polymerization Technique | Targeted Property | Potential Application |
|---|---|---|---|
| Vinyl Ethers | Cationic Polymerization | High Dielectric Constant, Flexibility | Flexible Electronics, Dielectric Layers |
| Acrylates | Controlled Radical Polymerization (ATRP/RAFT) | Tunable Glass Transition Temperature, Adhesion | Adhesives, Coatings |
| Styrenics | Controlled Radical Polymerization (NMP/ATRP) | Improved Thermal Stability, Mechanical Strength | Engineering Plastics, Composites |
| Epoxides/CO2 | Ring-Opening Copolymerization (ROCOP) | Biodegradability, Modulated Hydrophilicity | Sustainable Polymers, Biomedical Materials |
Enhanced Understanding of Biological Interactions and Pharmaceutical Applications
While primarily used as a chemical intermediate, this compound and its derivatives have potential in the pharmaceutical and biomedical fields. cymitquimica.com It serves as a reagent in the synthesis of biologically active molecules. Future research will aim to move beyond its role as a simple building block to explore the specific biological activities of its derivatives.
Areas for future exploration include:
Synthesis of Novel Pharmaceutical Intermediates: New derivatization pathways can lead to novel molecular scaffolds for drug discovery. For instance, creating nitrile derivatives for the treatment of hyperproliferative diseases is an area of interest. google.com
Enzyme Interaction Studies: Preliminary studies suggest that this compound can form stable complexes with enzymes, potentially altering their activity. Future research should focus on detailed mechanistic studies to understand these interactions, which could lead to the design of enzyme inhibitors or activators.
Biocompatible Polymers: By converting the nitrile groups to more biocompatible functionalities, polymers and hydrogels could be developed for applications in drug delivery, tissue engineering, and medical devices.
Advanced Computational and Spectroscopic Characterization for Deeper Mechanistic Insights
A deeper understanding of the structure-property relationships of this compound and its derivatives is crucial for designing new materials and predicting their performance. Advanced computational and spectroscopic techniques are indispensable tools for gaining these insights.
Future research will increasingly rely on:
Computational Modeling: Molecular docking and dynamics simulations can be used to predict the binding of derivatives to biological targets, such as enzymes, guiding the design of new pharmaceutical agents. rsc.org Quantum chemical calculations can help elucidate reaction mechanisms for new synthetic and derivatization pathways.
Advanced Spectroscopy: Techniques like solid-state Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can provide detailed information about the molecular structure, dynamics, and interactions within polymers and composites derived from this compound. mdpi.com For example, these methods can be used to characterize the dispersion of fillers in a polymer matrix and the nature of the polymer-filler interface. mdpi.com
In-situ Characterization: The use of in-situ spectroscopic techniques to monitor polymerization reactions and material transformations in real-time will provide valuable mechanistic data, enabling better control over synthesis and processing.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of bis(2-cyanoethyl) ether, and how are they experimentally determined?
- Methodology :
- Heat capacity (Cp) : Measure using differential scanning calorimetry (DSC) or adiabatic calorimetry. Values vary with temperature (e.g., 207.81 J/mol·K at 293.15 K vs. 253 J/mol·K in other studies), necessitating calibration against standard references .
- Boiling point : Determine via dynamic distillation under controlled pressure, referencing NIST data (451.2 K) .
- Structural analysis : Employ Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., nitrile peaks at ~2240 cm⁻¹) and nuclear magnetic resonance (NMR) for molecular conformation .
Q. How is this compound synthesized, and what purity validation methods are recommended?
- Synthesis : React ethylene glycol with 2-cyanoethyl bromide in a base-catalyzed nucleophilic substitution. Monitor reaction progress via thin-layer chromatography (TLC).
- Purity validation : Use gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Purity >97% is typical for research-grade material .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard mitigation : Follow GHS guidelines:
- Use fume hoods to avoid inhalation (H335 hazard).
- Wear nitrile gloves and goggles (skin/eye irritation risks, H315/H318) .
- Spill management : Neutralize with activated carbon and dispose as hazardous waste per EPA guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermochemical data (e.g., heat capacity) for this compound?
- Approach :
- Compare methodologies across studies (e.g., calorimetry vs. computational modeling).
- Validate using NIST Standard Reference Data, which aggregates peer-reviewed measurements and provides uncertainty estimates .
- Replicate experiments under standardized conditions (e.g., controlled humidity to address hygroscopic interference) .
Q. What strategies are effective for detecting this compound in environmental matrices (e.g., water, soil)?
- Analytical workflow :
- Extraction : Solid-phase extraction (SPE) for aqueous samples; Soxhlet extraction for soils.
- Quantification : Use HPLC-MS/MS with electrospray ionization (ESI) in positive ion mode, optimized for the compound’s nitrile groups. Detection limits <1 ppb are achievable .
Q. What are the mechanistic pathways of this compound toxicity, and how can in vitro models be optimized for risk assessment?
- Toxicodynamics :
- The compound metabolizes to cyanide derivatives in hepatic microsomes, inducing oxidative stress. Validate via cytochrome P450 inhibition assays .
Q. How does this compound interact with transition metals, and what applications arise from its coordination chemistry?
- Complexation studies :
- Synthesize metal complexes (e.g., Cu(II), Ni(II)) by refluxing the ether with metal salts in ethanol. Characterize via X-ray crystallography and UV-Vis spectroscopy to confirm octahedral geometries .
- Applications : Catalyze Henry reactions (nitroaldol) with high enantioselectivity when paired with chiral ligands .
Q. What are the data gaps in this compound’s environmental fate, and how can researchers address them?
- Identified gaps :
- Long-term soil persistence data.
- Bioaccumulation factors in aquatic organisms .
- Research priorities :
- Conduct OECD 307 biodegradation tests under aerobic/anaerobic conditions.
- Model partitioning coefficients (log Kow) using EPI Suite software, validated with experimental measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
